

PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] [2][3][4] By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, **PRN1371** achieves sustained target inhibition, leading to the suppression of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides a comprehensive overview of **PRN1371**, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the methodologies used in its evaluation.

Introduction to FGFR Signaling and its Role in Oncology

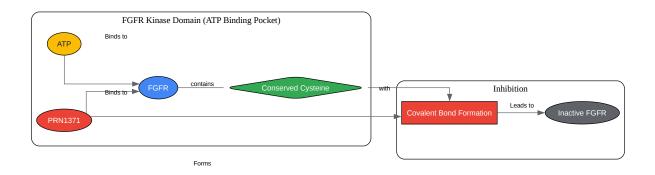
The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[6] This signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCy, and STAT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.[6][8][9]



Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, gastric cancer, and squamous non-small cell lung cancer.[7][10] Consequently, FGFRs have emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

PRN1371: Mechanism of Covalent Inhibition

PRN1371 is an ATP-competitive inhibitor that distinguishes itself through its irreversible covalent binding mechanism.[11][12] It specifically targets a conserved cysteine residue located in the glycine-rich P-loop of the FGFR kinase domain.[2][4][5] The acrylamide moiety of **PRN1371** forms a covalent bond with the thiol group of this cysteine, leading to the irreversible inactivation of the receptor.[5] This sustained inhibition persists even after the drug has been cleared from systemic circulation, offering the potential for durable target engagement and less frequent dosing.[7][13]



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Figure 1: Covalent Inhibition of FGFR by PRN1371.

Quantitative Data Summary



The following tables summarize the key quantitative data for **PRN1371**, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of PRN1371

Target	IC50 (nM)
FGFR1	0.6 - 0.7
FGFR2	1.3
FGFR3	4.1
FGFR4	19.2 - 19.3
CSF1R	8.1
VEGFR2	705

Data compiled from sources:[1][3][11][14]

Table 2: Covalent Binding Kinetics of PRN1371

Target	Ki (nM)	kinact (s ⁻¹)	kinact/Ki (μM ⁻¹ s ⁻¹)
FGFR1	2.2	0.0028	1.2
FGFR2	1.3	0.0006	0.46
FGFR3	1.9	0.0012	0.63
FGFR4	73	0.0005	0.007

Data compiled from source:[15]

Table 3: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines



Cell Line	Cancer Type	FGFR Alteration	EC50 (nM)
SNU16	Gastric Cancer FGFR2 Amplification		2.6
RT4	Bladder Cancer	Bladder Cancer FGFR3 Fusion	
RT112	Bladder Cancer	Bladder Cancer FGFR3 Fusion	
OPM2	Multiple Myeloma	FGFR3 Mutation	14.0
ЈНН7	Hepatocellular Carcinoma	FGFR Alteration	
LI7	Hepatocellular Carcinoma	FGFR Alteration	33.1
AN3-CA	Endometrial Cancer	FGFR2 Mutation	43.3
HCT116	Colon Carcinoma	FGFR Wild-Type	>1000

Data compiled from sources:[7][11][16]

Table 4: In Vivo Efficacy of PRN1371 in Xenograft

Models

Xenograft Model	Cancer Type	FGFR Alteration	Dose	Tumor Growth Inhibition
SNU16	Gastric Cancer	FGFR2 Amplification	10 mg/kg b.i.d.	68%
RT4	Bladder Cancer	FGFR3 Fusion	Not Specified	Significant Inhibition

Data compiled from sources:[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **PRN1371**.



Biochemical Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PRN1371** against FGFR family kinases.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
- ATP.
- Poly(Glu, Tyr) 4:1 substrate.
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
- PRN1371 (serially diluted).
- Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.
- 384-well plates.

Procedure:

- Prepare serial dilutions of **PRN1371** in DMSO and then dilute in assay buffer.
- Add the diluted **PRN1371** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the recombinant FGFR kinase and the poly(Glu, Tyr) substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each PRN1371 concentration relative to the vehicle control.



 Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **PRN1371** on cancer cell lines with and without FGFR alterations.

Materials:

- Cancer cell lines (e.g., SNU16, RT4, HCT116).
- · Complete cell culture medium.
- PRN1371 (serially diluted).
- CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.
- · 96-well plates.

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with serial dilutions of PRN1371 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
- Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition for each PRN1371 concentration relative to the vehicle control.
- Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.



In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **PRN1371** in a living organism.

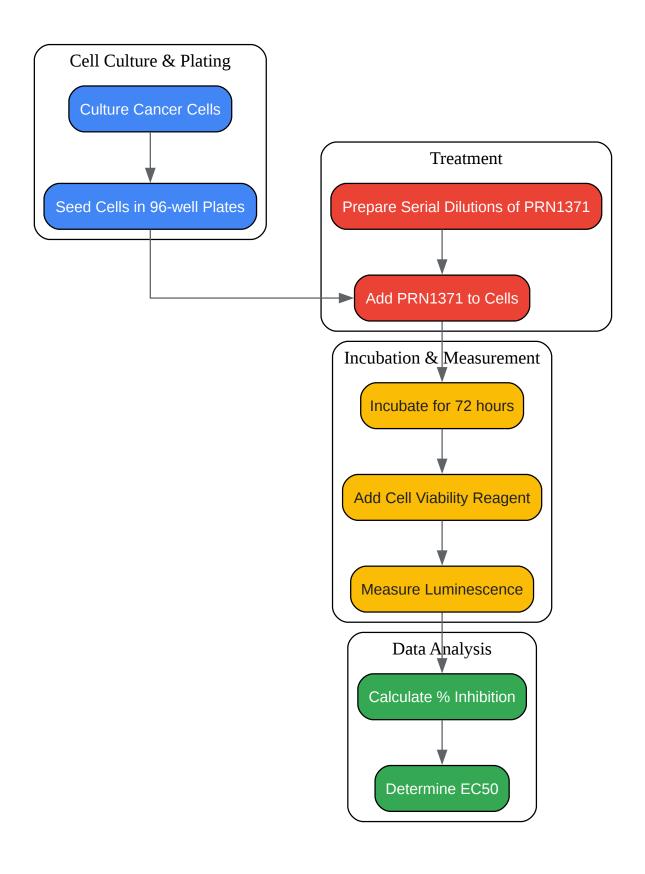
Materials:

- Immunocompromised mice (e.g., nude or SCID).
- Cancer cell line (e.g., SNU16).
- Matrigel or other appropriate vehicle for cell injection.
- PRN1371 formulated for oral administration.
- Vehicle control.

Procedure:

- Subcutaneously implant cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
- Monitor tumor growth regularly using calipers.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer PRN1371 or vehicle control orally at the specified dose and schedule (e.g., daily or twice daily).
- Measure tumor volume and body weight periodically throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
- Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.





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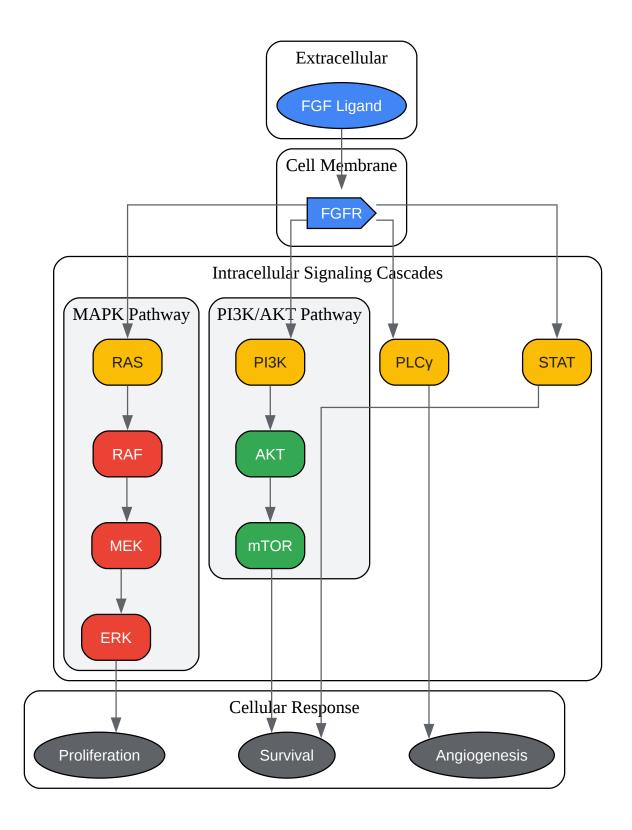
Figure 2: Workflow for a Cell Proliferation Assay.



FGFR Signaling Pathway

The binding of FGF to FGFR initiates a complex network of intracellular signaling pathways that are critical for cellular function. The diagram below illustrates the major downstream cascades activated by FGFR.





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Figure 3: Simplified FGFR Signaling Pathway.



Mechanisms of Resistance to FGFR Inhibitors

Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge, limiting their long-term clinical benefit.[10][17] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies.

On-target resistance typically involves the acquisition of secondary mutations within the FGFR kinase domain.[17] "Gatekeeper" mutations, such as V565 in FGFR2, can sterically hinder the binding of the inhibitor to the ATP pocket.[17]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[10][18] This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as PI3K or MAPK through alternative routes.[19][20]

Conclusion

PRN1371 is a promising covalent inhibitor of the FGFR family with potent and selective activity against cancer cells driven by aberrant FGFR signaling. Its irreversible binding mechanism offers the potential for durable target inhibition and improved clinical outcomes. Further research into combination strategies to overcome potential resistance mechanisms will be critical in maximizing the therapeutic potential of **PRN1371** and other FGFR-targeted therapies.

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